N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Description
The compound N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A quinazolin-8-one core fused with a [1,3]dioxolo ring.
- A sulfanyl acetamide moiety at position 4.
- A 4-(4-phenylpiperazine-1-carbonyl)phenylmethyl substituent at position 5.
- A 4-methylbenzyl group on the acetamide nitrogen.
Physicochemical Properties (from ):
| Property | Value |
|---|---|
| Molecular Weight | ~654.75 g/mol |
| XLogP | 3.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 143 Ų |
| Complexity | 974 |
These properties suggest moderate lipophilicity and significant hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N5O5S/c1-25-7-9-26(10-8-25)21-38-34(43)23-48-37-39-31-20-33-32(46-24-47-33)19-30(31)36(45)42(37)22-27-11-13-28(14-12-27)35(44)41-17-15-40(16-18-41)29-5-3-2-4-6-29/h2-14,19-20H,15-18,21-24H2,1H3,(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJDCMKIPVAIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical functionalities. The key steps often include:
- Formation of the Quinazoline Core : Utilizing known synthetic pathways to construct the quinazoline structure.
- Introduction of the Piperazine Moiety : Employing coupling reactions to attach the piperazine derivative.
- Final Modifications : Introducing the methyl and sulfanyl groups through nucleophilic substitutions.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit moderate to strong antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to conventional antibiotics like ciprofloxacin and ketoconazole, indicating significant antimicrobial potential .
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer activity:
- Cell Line Studies : In vitro assays using cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .
The proposed mechanism involves:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Data Tables
Scientific Research Applications
The compound N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and therapeutic potential through comprehensive data tables and documented case studies.
Molecular Formula
- Molecular Formula : C₃₁H₃₅N₃O₃S
Structural Features
- Quinazoline Ring : Known for its anticancer properties.
- Piperazine Substitution : Often associated with antipsychotic and anxiolytic effects.
General Synthetic Route
- Formation of Quinazoline Core : Utilizing starting materials such as anthranilic acid derivatives.
- Introduction of Dioxole Moiety : Achieved through cyclization reactions.
- Piperazine Functionalization : Involves coupling reactions to attach the piperazine ring.
- Final Acetylation : To yield the acetamide derivative.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression. For instance, quinazoline derivatives are known to target epidermal growth factor receptors (EGFR), which are crucial in tumor growth and survival .
Antimicrobial Properties
The presence of multiple aromatic rings in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The piperazine component is linked to neuropharmacological activities. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin receptors .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of related quinazoline derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally similar compounds. The findings revealed that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic agents .
Study 3: Neuropharmacological Assessment
Research on piperazine derivatives indicated their effectiveness in reducing anxiety-like behaviors in animal models. The study suggested that these compounds could be developed into therapeutic agents for treating anxiety disorders .
Comparison with Similar Compounds
Quinazolinone Derivatives ()
The target compound shares a quinazolinone core with derivatives A1–A6 () and 10a–c (). Key differences include:
Acetamide/Sulfonamide Derivatives ()
Structurally related acetamide derivatives include:
The target compound’s sulfanyl group may enhance redox activity compared to cyanoacetamides () or thiazolidinones () .
Piperazine-Containing Compounds ()
Piperazine derivatives are common in CNS-targeting drugs. Comparisons include:
The phenylpiperazine-1-carbonyl group in the target compound may improve interactions with hydrophobic binding pockets compared to simpler piperazine-carboxamides .
Bioactivity and Computational Analysis
Bioactivity Clustering ()
demonstrates that compounds with similar structural motifs cluster by bioactivity. The target compound’s quinazolinone and piperazine moieties are associated with anticancer and CNS activities, respectively. Its sulfanyl acetamide group may confer antioxidant properties, as seen in analogous thiazole-acetamides () .
Molecular Similarity Metrics ()
- Tanimoto Coefficient : Used to compare Morgan fingerprints or MACCS keys.
- Dice Index : Highlights shared structural features.
The target compound’s complexity (974) and polar surface area (143 Ų) suggest low similarity (<0.5 Tanimoto) to smaller derivatives like A2–A6 () but higher similarity to extended quinazolinones (e.g., 10a–c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
